
6-Chlorohexylzinc bromide
Übersicht
Beschreibung
6-Chlorohexylzinc bromide is an organic zinc compound with the chemical formula C6H11ClZnBr . It is a colorless or pale yellow liquid that is volatile in the air and has a pungent odor .
Synthesis Analysis
High-quality silver nanowires (AgNWs) with a small diameter of ∼20 nm and a length of ∼40 μm were prepared by using a novel organic 6-chlorohexylzinc bromide as an assistant additive . The diameter of as-synthesized AgNWs was confirmed to be strongly dependent on the dosage of 6-chlorohexylzinc bromide .Molecular Structure Analysis
The linear formula of 6-Chlorohexylzinc bromide is Cl(CH2)6ZnBr . The InChI string is 1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q;;+1/p-1 .Chemical Reactions Analysis
6-Chlorohexylzinc bromide has been used as an additive in the synthesis of silver nanowires . The diameter of the resulting AgNWs was found to be strongly dependent on the dosage of 6-chlorohexylzinc bromide .Physical And Chemical Properties Analysis
6-Chlorohexylzinc bromide is a colorless or pale yellow liquid . It has a density of 0.974 g/mL at 25°C . It is volatile in the air and has a pungent odor .Wissenschaftliche Forschungsanwendungen
Synthesis of Silver Nanowires
6-Chlorohexylzinc bromide has been used as an additive in the synthesis of high-quality silver nanowires (AgNWs) with a small diameter of approximately 20 nm and a length of approximately 40 μm . The diameter of the synthesized AgNWs was found to be strongly dependent on the dosage of 6-chlorohexylzinc bromide .
Transparent Conductive Films
The synthesized AgNWs were used to fabricate a two-dimensional (2D) transparent conductive film (TCF) with excellent optical performance . The TCF has a 90.3% transmittance and a low haze value of less than 1.0% at a sheet resistance of 48.7 Ω sq −1 .
Replacement for Indium Tin Oxide
The AgNWs synthesized using 6-chlorohexylzinc bromide are being considered as a potential replacement for indium tin oxide (ITO), a transparent conductive material widely used in highly transparent display devices . ITO films are brittle and easily broken by an externally applied bending force .
Flexible Screen Production
The high-quality AgNWs synthesized using 6-chlorohexylzinc bromide have realistic application prospects, especially as a popular material for flexible screen production .
Chemical Supplier
6-Chlorohexylzinc bromide is supplied by chemical companies such as Rieke Metals LLC and is available for purchase for scientific research .
Solvent in THF
6-Chlorohexylzinc bromide is available as a 0.5 M solution in tetrahydrofuran (THF), a common solvent used in organic chemistry .
Wirkmechanismus
Target of Action
6-Chlorohexylzinc bromide, also known as MFCD00671973, is primarily used in the synthesis of silver nanowires . Its primary target is the silver nitrate used in the synthesis process .
Mode of Action
The compound acts as an assistant additive in the synthesis of silver nanowires . It interacts with silver nitrate, influencing the formation of the nanowires . The diameter of the synthesized silver nanowires is strongly dependent on the dosage of 6-chlorohexylzinc bromide .
Biochemical Pathways
It plays a crucial role in the synthesis of silver nanowires, which are used in various applications such as transparent conductive films .
Result of Action
The use of 6-chlorohexylzinc bromide in the synthesis process results in high-quality silver nanowires with a small diameter of approximately 20 nm and a length of approximately 40 μm . These nanowires can be used to fabricate transparent conductive films with excellent optical performance .
Action Environment
The action of 6-chlorohexylzinc bromide is influenced by the conditions of the synthesis process. Factors such as the dosage of the compound and the temperature of the reaction can affect the quality and dimensions of the resulting silver nanowires .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bromozinc(1+);1-chlorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKLROAYYIUTCX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCCl.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrClZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-chlorohexylzinc bromide influence the diameter of synthesized silver nanowires?
A1: The research by [] demonstrates that 6-chlorohexylzinc bromide acts as an additive during the synthesis of AgNWs and has a significant impact on their diameter. Increasing the dosage of 6-chlorohexylzinc bromide leads to a decrease in the diameter of the resulting AgNWs. The mechanism by which this occurs is not fully elucidated within the paper but likely involves the interaction of the organozinc compound with the growing silver nanostructures, influencing their growth kinetics and resulting morphology. This control over diameter is crucial as it directly impacts the optical and electrical properties of the AgNWs, which are key for their application in transparent conductive films.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



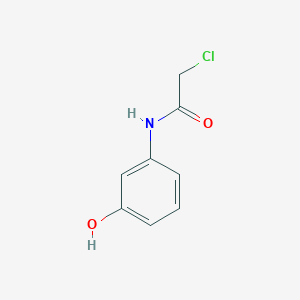
![4-[N-ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride](/img/structure/B157651.png)

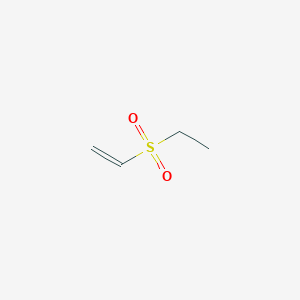
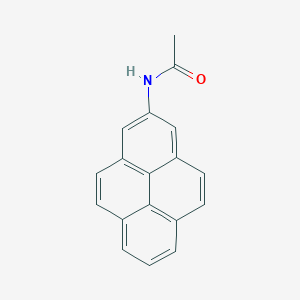



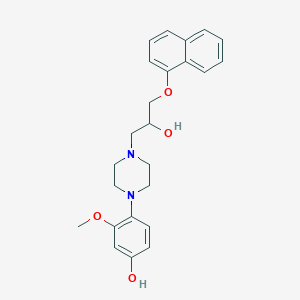
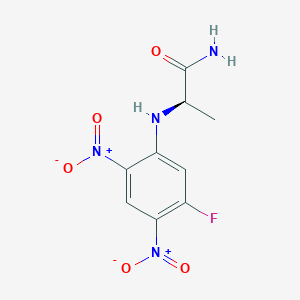


![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)
